molecular formula C23H24Cl2N2O2 B10899196 (2E,2'E)-N,N'-(2,2-dimethylpropane-1,3-diyl)bis[3-(4-chlorophenyl)prop-2-enamide]

(2E,2'E)-N,N'-(2,2-dimethylpropane-1,3-diyl)bis[3-(4-chlorophenyl)prop-2-enamide]

Cat. No.: B10899196
M. Wt: 431.4 g/mol
InChI Key: VVEIXNOIRHCJCC-FNCQTZNRSA-N
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Description

(E)-3-(4-CHLOROPHENYL)-N~1~-(3-{[(E)-3-(4-CHLOROPHENYL)-2-PROPENOYL]AMINO}-2,2-DIMETHYLPROPYL)-2-PROPENAMIDE is a synthetic organic compound characterized by the presence of chlorophenyl groups and propenamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-CHLOROPHENYL)-N~1~-(3-{[(E)-3-(4-CHLOROPHENYL)-2-PROPENOYL]AMINO}-2,2-DIMETHYLPROPYL)-2-PROPENAMIDE typically involves the following steps:

    Formation of the Propenamide Backbone: The initial step involves the formation of the propenamide backbone through a reaction between 4-chlorobenzaldehyde and propenoic acid under basic conditions.

    Amidation Reaction: The intermediate product is then subjected to an amidation reaction with 3-amino-2,2-dimethylpropylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-CHLOROPHENYL)-N~1~-(3-{[(E)-3-(4-CHLOROPHENYL)-2-PROPENOYL]AMINO}-2,2-DIMETHYLPROPYL)-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

(E)-3-(4-CHLOROPHENYL)-N~1~-(3-{[(E)-3-(4-CHLOROPHENYL)-2-PROPENOYL]AMINO}-2,2-DIMETHYLPROPYL)-2-PROPENAMIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(4-CHLOROPHENYL)-N~1~-(3-{[(E)-3-(4-CHLOROPHENYL)-2-PROPENOYL]AMINO}-2,2-DIMETHYLPROPYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Caffeine: An alkaloid with a purine structure.

Uniqueness

(E)-3-(4-CHLOROPHENYL)-N~1~-(3-{[(E)-3-(4-CHLOROPHENYL)-2-PROPENOYL]AMINO}-2,2-DIMETHYLPROPYL)-2-PROPENAMIDE is unique due to its specific structural features, including the presence of chlorophenyl groups and the propenamide backbone, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H24Cl2N2O2

Molecular Weight

431.4 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[3-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]-2,2-dimethylpropyl]prop-2-enamide

InChI

InChI=1S/C23H24Cl2N2O2/c1-23(2,15-26-21(28)13-7-17-3-9-19(24)10-4-17)16-27-22(29)14-8-18-5-11-20(25)12-6-18/h3-14H,15-16H2,1-2H3,(H,26,28)(H,27,29)/b13-7+,14-8+

InChI Key

VVEIXNOIRHCJCC-FNCQTZNRSA-N

Isomeric SMILES

CC(CNC(=O)/C=C/C1=CC=C(C=C1)Cl)(CNC(=O)/C=C/C2=CC=C(C=C2)Cl)C

Canonical SMILES

CC(C)(CNC(=O)C=CC1=CC=C(C=C1)Cl)CNC(=O)C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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